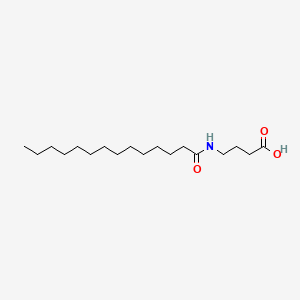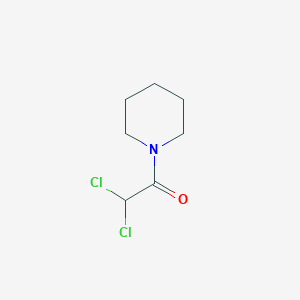![molecular formula C20H14N2 B13996131 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile CAS No. 52962-65-9](/img/structure/B13996131.png)
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is an organic compound that features a naphthalene ring, a phenyl group, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile typically involves the reaction of naphthalene derivatives with benzyl cyanide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by the addition of a naphthalene derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
Uniqueness
2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile is unique due to its combination of a naphthalene ring, a phenyl group, and a propanedinitrile moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
52962-65-9 |
|---|---|
Formule moléculaire |
C20H14N2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-[naphthalen-1-yl(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C20H14N2/c21-13-17(14-22)20(16-8-2-1-3-9-16)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20H |
Clé InChI |
GIHZAEYFKLGPDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)

![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)

![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)

